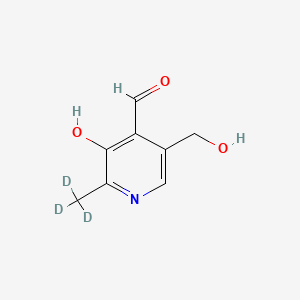

Pyridoxal-d3

描述

Pyridoxal-d3 is a deuterated form of pyridoxal, which is a derivative of vitamin B6. It is commonly used as an isotopic marker in biochemical research due to its similar chemical properties to pyridoxal but with the addition of three deuterium atoms. This compound is particularly useful in studies involving metabolic pathways and enzyme mechanisms.

准备方法

Synthetic Routes and Reaction Conditions

Pyridoxal-d3 can be synthesized through chemical methods that involve the incorporation of deuterium into the pyridoxal molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, pyridoxal can be reacted with deuterium gas or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process may include steps such as deuterium exchange reactions, purification, and crystallization to obtain high-purity this compound. The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms and to achieve the desired isotopic purity .

化学反应分析

Types of Reactions

Pyridoxal-d3 undergoes various chemical reactions similar to those of pyridoxal. These reactions include:

Oxidation: this compound can be oxidized to form pyridoxal phosphate-d3, an important coenzyme in enzymatic reactions.

Reduction: It can be reduced to pyridoxine-d3 or pyridoxamine-d3, which are other forms of vitamin B6.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to facilitate the desired transformations .

Major Products

The major products formed from these reactions include pyridoxal phosphate-d3, pyridoxine-d3, and pyridoxamine-d3. These products retain the deuterium atoms, making them useful for isotopic labeling studies in biochemical research .

科学研究应用

Biochemical Assays

Pyridoxal-d3 is widely utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS). This application allows for the precise quantification of vitamin B6 vitamers in biological samples. The stable isotope labeling provided by this compound enhances the accuracy and reliability of analytical results, making it a valuable tool in metabolic studies.

Key Features:

- Stability: The deuterium labeling increases stability during analysis.

- Accuracy: Enhances the precision of quantifying vitamin B6 levels in various biological matrices.

Medical Research

Research has highlighted the therapeutic potential of this compound in several medical conditions, particularly those associated with oxidative stress and metabolic disorders.

Case Study: Diabetic Nephropathy

A study investigated the effects of pyridoxamine (closely related to pyridoxal) on diabetic nephropathy. Results indicated that administration led to a significant reduction in markers of oxidative stress and renal damage in diabetic rat models. Although human clinical trials have shown mixed results, animal studies suggest potential benefits in managing diabetes-related complications .

Case Study: Sickle Cell Disease

In experiments with sickle mice, pyridoxamine treatment resulted in decreased neutrophil recruitment to inflamed tissues, improving survival rates under hypoxic conditions. This protective mechanism was attributed to reduced activation states of blood cells rather than solely to advanced glycation end products (AGEs) reduction .

Nutritional Studies

This compound is also employed in nutritional studies to assess the metabolism and bioavailability of vitamin B6 across different dietary interventions. Its stable isotope form allows researchers to trace its metabolic pathways accurately.

Key Findings:

作用机制

Pyridoxal-d3 exerts its effects by acting as a coenzyme in various enzymatic reactions. The deuterium atoms do not significantly alter its biochemical activity, allowing it to function similarly to pyridoxal. It forms Schiff-base linkages with amino groups of enzymes, facilitating reactions such as transamination, decarboxylation, and racemization. These reactions are crucial for amino acid metabolism and neurotransmitter synthesis .

相似化合物的比较

Similar Compounds

Pyridoxal: The non-deuterated form of pyridoxal-d3, commonly used in vitamin B6 studies.

Pyridoxamine: A form of vitamin B6 involved in amino acid metabolism.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it an excellent isotopic marker. This isotopic labeling allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-deuterated compounds .

生物活性

Pyridoxal-d3, a deuterated form of pyridoxal, is a biologically active compound derived from vitamin B6. This article explores its biological activity, mechanisms of action, and implications in various health conditions, supported by case studies and research findings.

Overview of this compound

This compound is a coenzyme involved in numerous enzymatic reactions, particularly those related to amino acid metabolism. It functions primarily as pyridoxal phosphate (PLP), which is the active form of vitamin B6. The biological significance of this compound includes its role in neurotransmitter synthesis, immune function, and metabolic regulation.

- Amino Acid Metabolism : this compound acts as a cofactor for enzymes involved in transamination and decarboxylation reactions, facilitating the conversion of amino acids to neurotransmitters such as serotonin and dopamine.

- Antioxidant Properties : It exhibits antioxidant activity, which helps to mitigate oxidative stress in cells. This property is particularly relevant in conditions such as diabetes and neurodegenerative diseases.

- Gene Expression Regulation : this compound influences gene expression related to metabolic pathways and immune responses through its interaction with nuclear receptors.

1. Insulin Resistance and Diabetes

Research indicates that supplementation with this compound can rescue insulin resistance and reduce glucose-induced DNA damage. In a study involving Drosophila models with impaired PI3K activity, PLP supplementation improved diabetic phenotypes and genomic stability .

Table 1: Effects of this compound on Insulin Resistance

| Parameter | Control Group | This compound Group | p-value |

|---|---|---|---|

| Body Size (mm) | 10 ± 1.5 | 12 ± 1.2 | <0.05 |

| Glycogen Content (mg/g) | 5 ± 0.5 | 8 ± 0.7 | <0.01 |

| CAB Frequency | 15% | 5% | <0.01 |

2. Neurological Disorders

This compound has been studied for its effects on pyridoxine-dependent epilepsy (PDE). A clinical review highlighted that patients receiving oral doses of pyridoxine showed significant changes in lysine metabolites associated with seizure control . The study found that elevated levels of certain metabolites correlated with improved neurological outcomes.

Case Study: Pyridoxine-Dependent Epilepsy

- Patient Profile : A cohort of 15 patients treated with varying doses of pyridoxine.

- Findings : After administration, metabolites such as α-aminoadipic semialdehyde (a-AASA) were significantly reduced, suggesting a potential dose-response relationship that could inform treatment protocols .

Comparative Efficacy with Other B6 Vitamers

Recent studies have compared the efficacy of this compound with other forms of vitamin B6, such as pyridoxamine and pyridoxine. Findings suggest that pyridoxamine and pyridoxal exhibit superior effects in certain metabolic pathways due to their ability to maintain higher intracellular concentrations of active forms .

Table 2: Comparative Efficacy of Vitamin B6 Forms

| Vitamer | Mechanism of Action | Efficacy Rating |

|---|---|---|

| Pyridoxine | Precursor to PLP | Moderate |

| Pyridoxamine | Directly enhances enzyme activity | High |

| Pyridoxal | Active form; superior bioavailability | Very High |

属性

IUPAC Name |

3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADKZDMFGJYCBB-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。